![molecular formula C11H8Cl2O2 B1348664 [5-(3,4-Dichlorophenyl)furan-2-yl]methanol CAS No. 353509-28-1](/img/structure/B1348664.png)
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol, also known as 5-DCPM, is an organic compound that has recently been studied for its potential applications in scientific research. It is a phenyl-substituted furan derivative that is commonly used in organic synthesis. 5-DCPM has a wide range of applications in the field of biochemistry, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Sustainable Materials and Chemicals
Conversion of Plant Biomass to Furan Derivatives
Furan derivatives, like 5-Hydroxymethylfurfural (HMF), are pivotal in creating sustainable polymers, functional materials, and alternative fuels from plant biomass. These derivatives serve as building blocks for various chemicals, highlighting the potential application of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol in developing new materials and chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).
Environmental Impact
Assessment of Organochlorine Compounds on Aquatic Environments
Research on chlorophenols, which are structurally related to the chlorophenyl group in [5-(3,4-Dichlorophenyl)furan-2-yl]methanol, indicates moderate toxicity to aquatic life, with specific compounds like 2,4-dichlorophenol exhibiting considerable toxicity. These studies emphasize the importance of evaluating the environmental impact of chlorinated compounds (Krijgsheld & Gen, 1986).
Alternative Fuels and Energy Sources
Methanol as an Alternative Fuel
Research on methanol and its derivatives, including its use as a fuel in internal combustion engines, underscores the relevance of furan derivatives in enhancing fuel properties and emissions. This aligns with the potential application of [5-(3,4-Dichlorophenyl)furan-2-yl]methanol in formulating new fuel additives or as a precursor in alternative fuel production (Cybulski, 1994).
Propiedades
IUPAC Name |
[5-(3,4-dichlorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-5,14H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLBKWDGIJCOCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)CO)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,4-Dichlorophenyl)furan-2-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

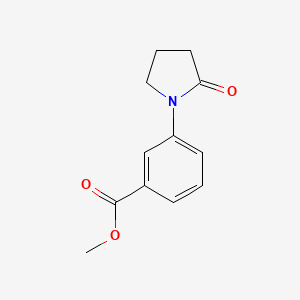
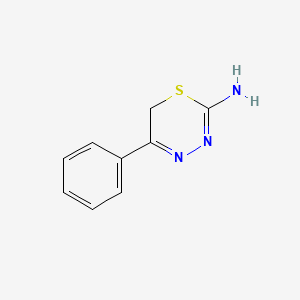
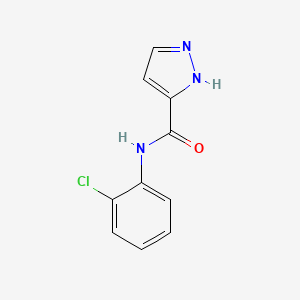
![Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B1348589.png)
![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
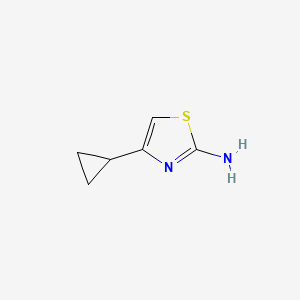
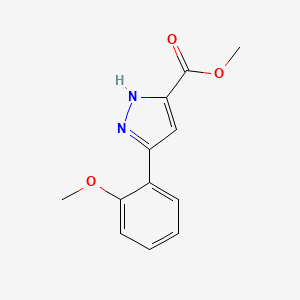
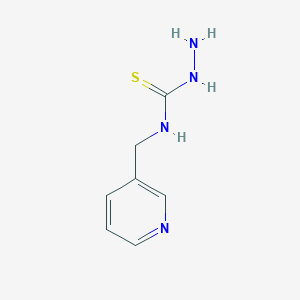
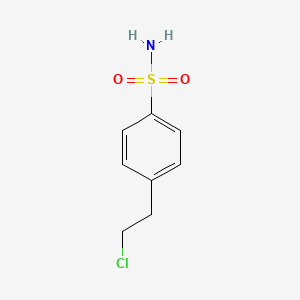
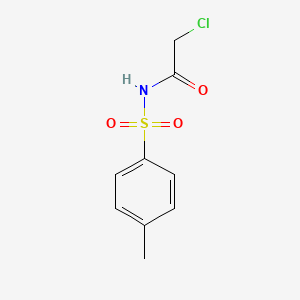
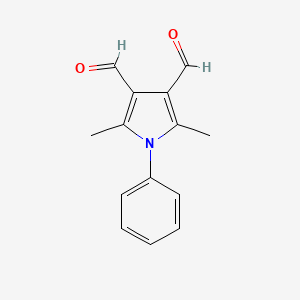
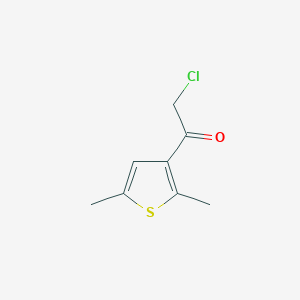
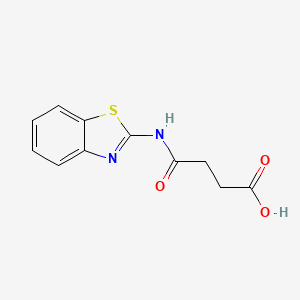
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)